3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride

dopamine transporter cocaine binding site conformational SAR

3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride (CAS 2448-15-9) is a quaternary ammonium salt of the 9-azabicyclo[3.3.1]nonane class. The molecule incorporates a 3β-phenyl substituent and an N-benzyl quaternary ammonium bridgehead, yielding a rigid bicyclic framework with defined conformational preferences.

Molecular Formula C21H26ClN
Molecular Weight 327.9 g/mol
CAS No. 2448-15-9
Cat. No. B13746502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride
CAS2448-15-9
Molecular FormulaC21H26ClN
Molecular Weight327.9 g/mol
Structural Identifiers
SMILESC1CC2CC(CC(C1)[NH+]2CC3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C21H25N.ClH/c1-3-8-17(9-4-1)16-22-20-12-7-13-21(22)15-19(14-20)18-10-5-2-6-11-18;/h1-6,8-11,19-21H,7,12-16H2;1H
InChIKeySDFIBMNXLKMSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride (CAS 2448-15-9): Quaternary Ammonium Scaffold for CNS Ligand Engineering


3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride (CAS 2448-15-9) is a quaternary ammonium salt of the 9-azabicyclo[3.3.1]nonane class . The molecule incorporates a 3β-phenyl substituent and an N-benzyl quaternary ammonium bridgehead, yielding a rigid bicyclic framework with defined conformational preferences . This compound serves primarily as a synthetic intermediate for radiolabeled dopamine D2/D3 PET imaging probes via a desbenzyl‑radioalkylation strategy, and as a conformational scaffold for sigma receptor ligand development .

Why N-Benzyl vs. N-Methyl Substitution Dictates Radiolabeling Feasibility and Physicochemical Handling of 9-Azabicyclo[3.3.1]nonane Derivatives


The N-benzyl quaternary ammonium center in this compound cannot be replaced with an N-methyl or N-H analog without destroying its primary synthetic utility. The benzyl group acts as a selectively removable protecting group, enabling catalytic N-debenzylation to generate the secondary amine required for 18F‑radioalkylation with [18F]-4-fluorobenzyl iodide . N‑Methyl congeners lack this deprotection handle and are incompatible with the radiolabeling pathway that produces clinically validated D2/D3 PET tracers such as [18F]MABN. Furthermore, the hydrochloride salt form imparts aqueous solubility and batch-to-batch formulation consistency that are absent in the corresponding free‑base tertiary amines .

Quantitative Differentiation Evidence: 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride vs. Tropane and Piperidine Comparators


DAT Affinity: 9‑Azabicyclo[3.3.1]nonane Scaffold Shows ~144‑fold Lower Affinity than the Tropane (8‑Azabicyclo[3.2.1]octane) Framework

The 9-azabicyclo[3.3.1]nonane scaffold consistently exhibits markedly lower dopamine transporter (DAT) affinity than the 8-azabicyclo[3.2.1]octane (tropane) framework that underlies cocaine and high‑affinity DAT ligands. In direct comparative in vitro displacement assays using [3H]WIN 35,428 in rat caudate‑putamen tissue, the 9‑methyl‑3β‑phenyl‑2β‑(methoxycarbonyl) analog 6 — the closest published surrogate for the target compound's scaffold — displayed a Ki of 4.60 ± 0.51 μM, whereas cocaine exhibited a Ki of 0.032 ± 0.005 μM and the tropane analog 2a a Ki of 0.033 ± 0.017 μM . This represents an approximately 144‑fold reduction in affinity attributable solely to expansion of the methylene bridge from the tropane [C(6)–C(7)] to the 9‑azabicyclo[3.3.1]nonane [C(6)–C(7)–C(8)] system. The 100‑fold potency gap was explicitly noted by the authors as ruling out further development of this scaffold as a dopamine uptake inhibitor .

dopamine transporter cocaine binding site conformational SAR

PET Radiolabeling Compatibility: N‑Benzyl Group Enables Desbenzyl‑Radioalkylation to Generate Clinically Validated 18F‑Tracers

The N‑benzyl substituent serves as a selectively cleavable protecting group that unlocks access to the secondary amine required for 18F‑radioalkylation. Mach et al. (1993) explicitly employed desbenzyl 9‑azabicyclo[3.3.1]nonane precursors, generated from the corresponding N‑benzyl compounds, for N‑alkylation with [18F]-4‑fluorobenzyl iodide to produce [18F]-labeled benzamide analogs 23, 26b, and 34 . Among these, [18F]-23 ([18F]MABN) progressed to baboon PET imaging studies where it demonstrated favorable striatum‑to‑cerebellum ratios, confirming its suitability as a D2 receptor imaging agent . In stark contrast, the 9‑methyl analog cannot undergo selective N‑demethylation under conditions compatible with subsequent 18F‑alkylation, rendering it unsuitable for this radiolabeling strategy.

PET radiochemistry fluorine-18 labeling desbenzyl precursor

Conformational Rigidity: Bicyclic Scaffold Locks Defined Chair–Chair Geometry vs. Flexible Piperidine Analogs

The 9‑azabicyclo[3.3.1]nonane core enforces a fixed chair–chair conformation in the 3β‑phenyl series, as unequivocally established by 1H NMR coupling constants, 13C NMR chemical shift analysis (C(7) signal at δ 21.5 ppm for the chair–chair conformer), and single‑crystal X‑ray crystallography . By contrast, the N‑benzylpiperidine scaffold — the alternative core used in parallel D2/D3 benzamide programs — possesses multiple low‑energy conformations due to free rotation about the piperidine ring and N‑benzyl bond. This conformational heterogeneity introduces ambiguity in pharmacophore modeling and may contribute to the observation that azabicyclononane benzamides 23 and 26b displayed favorable in vivo selectivity profiles suitable for PET imaging, whereas their flexible piperidine counterparts showed less predictable biodistribution . The 3α‑phenyl epimer adopts a chair–boat conformation (C(7) δ 15.2 ppm), providing an additional stereochemical control point not available in monocyclic systems .

conformational constraint scaffold rigidity receptor pharmacophore

Sigma‑2 Receptor Selectivity: N‑Benzyl‑9‑azabicyclo[3.3.1]nonane Carbamates Preferentially Target σ2 Over σ1 Receptors

Structure‑activity relationship studies on N‑(9‑benzyl‑9‑azabicyclo[3.3.1]nonan‑3α‑yl) phenylcarbamates demonstrate that the 9‑benzyl‑9‑azabicyclo[3.3.1]nonane scaffold contributes to sigma‑2 (σ2) receptor selectivity over sigma‑1 (σ1). Mach et al. (2001) reported that N‑(9‑benzyl‑9‑azabicyclo[3.3.1]nonan‑3α‑yl)-N'‑(2‑methoxy‑5‑methylphenyl)carbamate (compound 4i) exhibited high σ2 affinity (sub‑nanomolar range) with moderate selectivity over σ1 and low affinity for 5‑HT3 and 5‑HT4 receptors . While the target compound itself is a simpler phenyl‑substituted analog lacking the carbamate extension, the N‑benzyl‑9‑azabicyclo[3.3.1]nonane core shared by both structures is the pharmacophoric element responsible for the σ2‑preferring binding orientation. N‑methyl or N‑H analogs of this core were not evaluated in the same study, but the SAR trend across the 8‑azabicyclo[3.2.1]octane vs. 9‑azabicyclo[3.3.1]nonane series indicates that the N‑benzyl group and the expanded bicyclic ring system cooperate to establish the σ2‑selective binding mode .

sigma-2 receptor sigma-1 receptor subtype selectivity

Procurement‑Relevant Application Scenarios for 3‑beta‑Phenyl‑9‑benzyl‑9‑azabicyclo(3.3.1)nonane hydrochloride


PET Radiochemistry: Precursor for 18F‑Labeled Dopamine D2/D3 Receptor Imaging Agents

The N‑benzyl group enables catalytic debenzylation to generate the desbenzyl secondary amine, which is the direct precursor for 18F‑radioalkylation with [18F]-4‑fluorobenzyl iodide to produce [18F]MABN and related PET tracers . Procurement of the benzyl‑protected hydrochloride salt ensures a stable, storable precursor that can be converted to the radiolabeling‑ready amine on demand, supporting clinical PET center and contract research organization workflows.

Sigma‑2 Receptor Ligand Development: Core Scaffold for Selective σ2 Probe Synthesis

The 9‑benzyl‑9‑azabicyclo[3.3.1]nonane core has demonstrated σ2‑preferring binding in phenylcarbamate series . The target compound can serve as a starting scaffold for parallel synthesis of σ2‑selective benzamide or carbamate libraries, exploiting the conformational rigidity and N‑benzyl pharmacophore to achieve subtype selectivity over σ1, 5‑HT3, and 5‑HT4 receptors.

Dopamine D2/D3 Receptor Selectivity Profiling: Low‑DAT‑Background Pharmacological Tool

The 9‑azabicyclo[3.3.1]nonane scaffold exhibits approximately 144‑fold lower DAT affinity than cocaine and tropane analogs . This property makes derivatives of this scaffold useful as D2/D3 pharmacological tools where DAT cross‑reactivity would otherwise confound receptor occupancy measurements, particularly in ex vivo autoradiography and in vivo microdialysis studies.

Conformational Analysis and Computational Chemistry: Rigid Scaffold for Docking and Pharmacophore Modeling

The chair–chair conformation of the 9‑azabicyclo[3.3.1]nonane ring system is unequivocally established by NMR and X‑ray crystallography . This rigidity makes the scaffold an ideal template for molecular docking studies, CoMFA/CoMSIA analyses, and pharmacophore hypothesis testing, where the defined geometry reduces conformational sampling requirements and improves model accuracy compared to flexible piperidine‑based alternatives .

Quote Request

Request a Quote for 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.